

Asymmetric Synthesis of Chiral 2,6-Disubstituted Tetrahydropyrans: Application Notes and Protocols

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Compound of Interest

Compound Name: *Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate*

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The chiral 2,6-disubstituted tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals. Its stereocontrolled synthesis is a critical challenge in modern organic chemistry and drug development. These application notes provide detailed protocols for key asymmetric strategies to access these important molecules, focusing on organocatalytic, metal-catalyzed, and acid-catalyzed methodologies.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering mild reaction conditions and avoiding the use of toxic heavy metals. Cascade reactions, in particular, enable the rapid construction of molecular complexity from simple starting materials in a single pot.

One-Pot Organocatalytic Michael/Henry/Ketalization Sequence

This protocol describes a highly diastereo- and enantioselective three-component cascade reaction to synthesize densely functionalized tetrahydropyrans with up to five contiguous stereocenters. The reaction utilizes a bifunctional quinine-based squaramide organocatalyst.^[1]

Experimental Protocol:

A representative procedure for the synthesis of a highly functionalized tetrahydropyran is as follows:

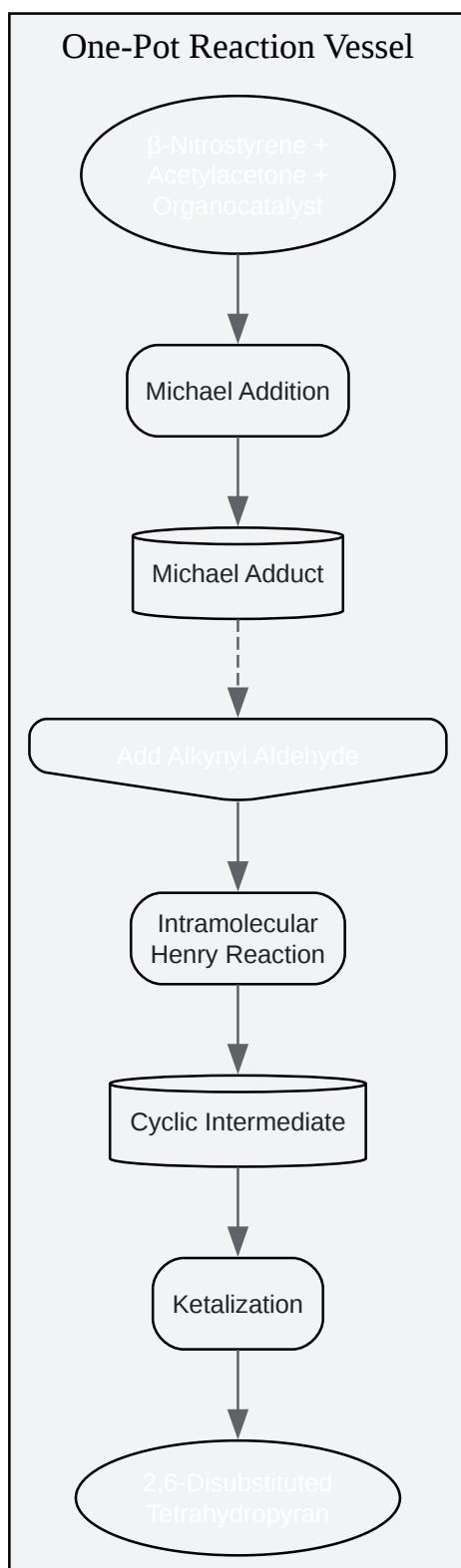
- To a solution of β -nitrostyrene (0.2 mmol) and acetylacetone (0.3 mmol) in toluene (1.0 mL) is added the quinine-based squaramide catalyst (0.02 mmol, 10 mol%).
- The reaction mixture is stirred at room temperature for the time indicated in the table below.
- An alkynyl aldehyde (0.4 mmol) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran.

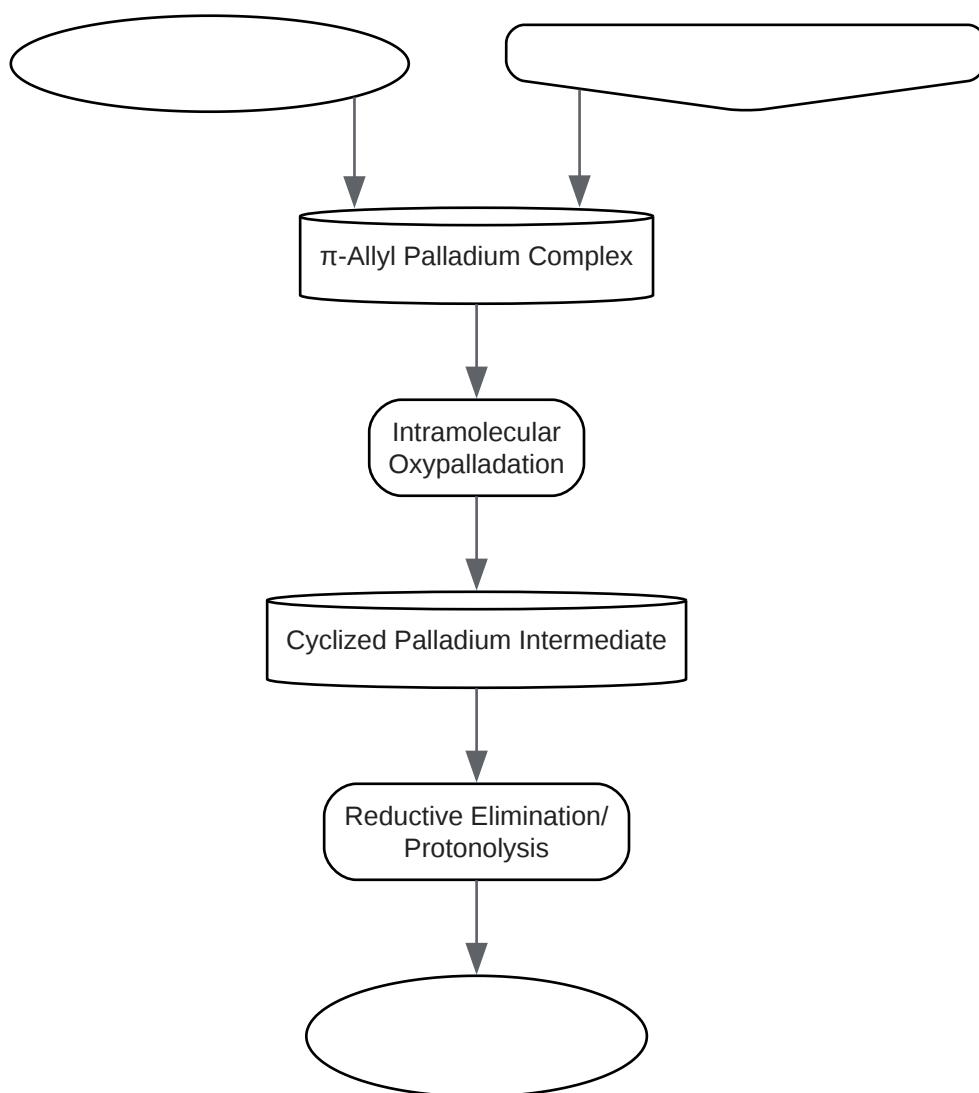
Quantitative Data Summary:

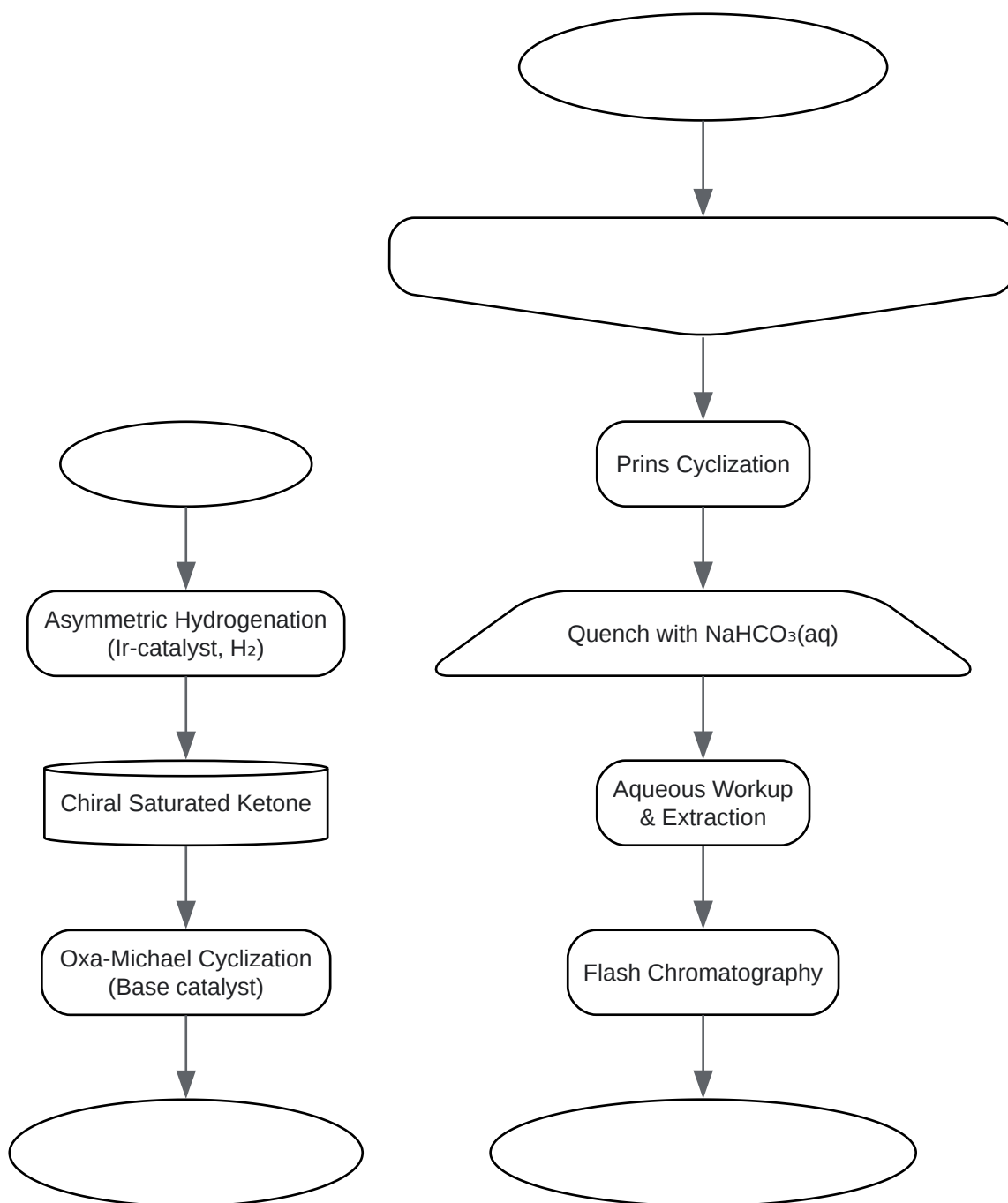
Entry	Nitrostyrene (R ¹)	Aldehyde (R ²)	Time (h)	Yield (%)	dr	ee (%)
1	C ₆ H ₅	C ₆ H ₅ C \equiv C-	24	80	>20:1	99
2	4-ClC ₆ H ₄	C ₆ H ₅ C \equiv C-	48	75	>20:1	98
3	4-MeOC ₆ H ₄	C ₆ H ₅ C \equiv C-	48	72	>20:1	97
4	C ₆ H ₅	(CH ₃) ₃ SiC \equiv C-	24	65	>20:1	95

Data extracted from a representative study on this methodology.[\[1\]](#)

Reaction Workflow:







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References

- 1. Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
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